2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

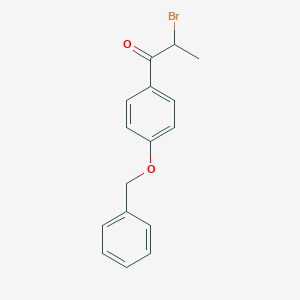

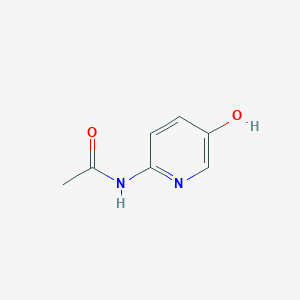

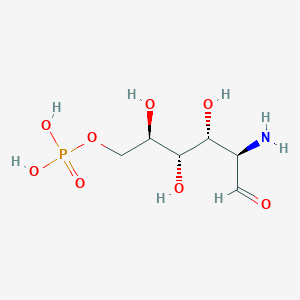

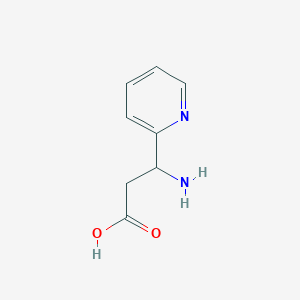

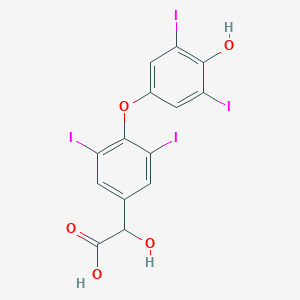

2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C14H8I4O5 and its molecular weight is 763.83 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- Synthesis Techniques: A study discussed the synthesis of related compounds, such as 3,5-Di-tert-butyl-4-hydroxybenzoic Acid, providing insights into the chemical processes involved in creating complex iodine-containing organic compounds similar to 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid (Lai Yi, 2003).

- Chiral Auxiliary Compounds: Research on Hydroxyphosphinylacetic acid as a chiral auxiliary compound suggests that compounds similar to this compound could be used as chiral derivatizing agents for amines and alcohols (P. Majewska, 2019).

Biological and Pharmaceutical Research

- Biotransformations: A study on the biotransformations of a similar compound, 2-Hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, indicated that it could be hydrolyzed using bacterial species, showing potential in biocatalysis and pharmaceutical research (P. Majewska, 2015).

- Metabolites of Thyroid Hormones: Research on the synthesis of possible metabolites of thyroid hormones like thyroxine and triiodothyronine, which are structurally related to this compound, provides insights into the role of such compounds in thyroid hormone metabolism (J. H. Wilkinson, 1956).

Potential Applications in Various Fields

- Antioxidant Properties: A study on the synthesis of Trihydroxyphenolic Acids indicates that compounds similar to this compound could have strong antioxidant properties and potential medicinal applications (T. Dhammaraj et al., 2015).

Wirkmechanismus

Target of Action

The primary target of T4-hydroxyacetic acid, also known as levothyroxine (T4), is the thyroid hormone receptor (THR) located in the nucleus of cells . The THR is a type of nuclear receptor that is activated by binding thyroid hormone . The THR is involved in controlling the rate of metabolism and affects almost every physiological process in the body, including growth and development, metabolism, body temperature, and heart rate .

Mode of Action

T4-hydroxyacetic acid binds to the thyroid hormone receptor, initiating a series of events that result in changes to the transcription of specific genes . This binding alters the conformation of the receptor, allowing it to bind to specific sequences of DNA known as thyroid hormone response elements (TREs) . The binding of the receptor to these elements regulates the transcription of nearby genes, leading to changes in the production of proteins and enzymes that mediate the effects of the thyroid hormone .

Biochemical Pathways

The action of T4-hydroxyacetic acid primarily affects the metabolic pathways in the body. It stimulates the basal metabolic rate and influences protein synthesis . It plays a crucial role in bone growth and development of the brain and nervous system in children . It also plays a role in protein, fat, and carbohydrate metabolism .

Pharmacokinetics

When T4 is taken orally, up to 80% of it is absorbed, with absorption occurring mainly in the ileum and jejunum . The peak serum concentration is reached two to four hours after ingestion . The half-life of T4 is relatively long, at 190 hours . These properties make T4 suitable for once-daily dosing .

Result of Action

The binding of T4-hydroxyacetic acid to the thyroid hormone receptor and the subsequent changes in gene transcription result in a wide range of physiological effects. These include increased metabolic rate, increased heart rate and force of contraction, increased respiratory rate, and increased basal body temperature . It also leads to growth and maturation of brain cells and bone cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of T4-hydroxyacetic acid. Factors such as diet, smoking, body mass index (BMI), and exposure to certain chemicals can affect the absorption and bioavailability of T4 . For example, a fatty meal can lower its absorption by 40%, and even drinking coffee can lower its absorption by 27% to 36% . Therefore, it is recommended that T4 be taken in the fasting state, with water, 30 to 60 minutes before breakfast .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8I4O5/c15-7-3-6(4-8(16)12(7)20)23-13-9(17)1-5(2-10(13)18)11(19)14(21)22/h1-4,11,19-20H,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MORJGZQSVTUXOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C(C(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8I4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93647-48-4 |

Source

|

| Record name | 2-Hydroxy-2-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093647484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-HYDROXY-2-(4-(4-HYDROXY-3,5-DIIODOPHENOXY)-3,5-DIIODOPHENYL)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/701CVV6PLQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.